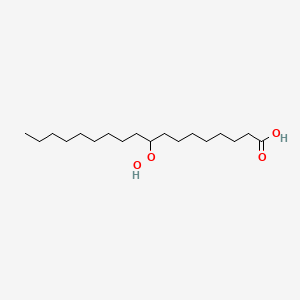
9-Hydroperoxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroperoxyoctadecanoic acid typically involves the oxidation of octadecanoic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to introduce the hydroperoxide group at the desired position. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where octadecanoic acid is reacted with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroperoxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-oxo-octadecanoic acid.
Reduction: Reduction of the hydroperoxide group can yield 9-hydroxy-octadecanoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- 9-oxo-octadecanoic acid
- 9-hydroxy-octadecanoic acid
- Various substituted derivatives
Applications De Recherche Scientifique
9-Hydroperoxyoctadecanoic acid has several applications in scientific research:
- Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
- Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular membranes.
- Medicine: Research is ongoing to explore its potential as a biomarker for oxidative stress-related diseases.
- Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Hydroperoxyoctadecanoic acid involves its ability to undergo redox reactions. The hydroperoxide group can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity with ROS makes it a valuable tool for studying oxidative stress and its effects on biological systems.
Comparaison Avec Des Composés Similaires
- 9-Hydroxy-octadecanoic acid
- 9-oxo-octadecanoic acid
- 13-Hydroperoxyoctadecanoic acid
Comparison:
- 9-Hydroperoxyoctadecanoic acid vs. 9-Hydroxy-octadecanoic acid: The former has a hydroperoxide group, making it more reactive and capable of generating ROS, while the latter has a hydroxyl group, making it less reactive.
- This compound vs. 9-oxo-octadecanoic acid: The hydroperoxide group in this compound can be further oxidized to form the oxo group in 9-oxo-octadecanoic acid.
- This compound vs. 13-Hydroperoxyoctadecanoic acid: Both compounds have hydroperoxide groups, but at different positions on the carbon chain, leading to differences in their reactivity and biological effects.
Propriétés
Numéro CAS |
45266-55-5 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
9-hydroperoxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20) |
Clé InChI |
MFKSJJRHFQTBDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
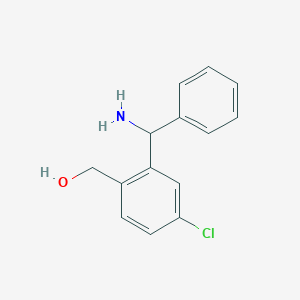


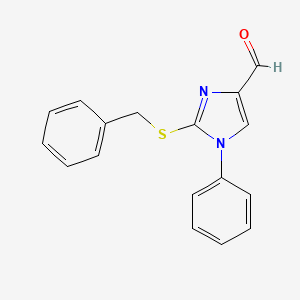
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
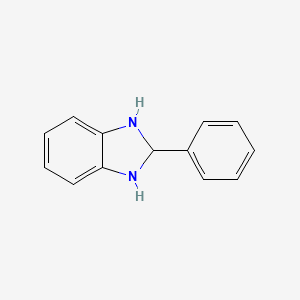
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)

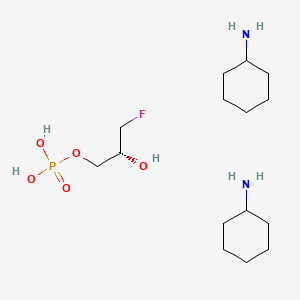
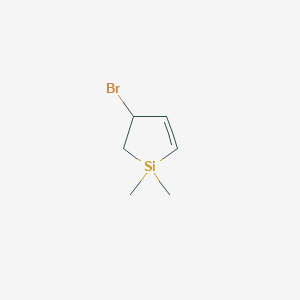
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
